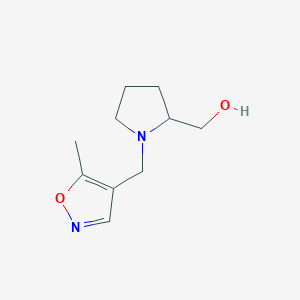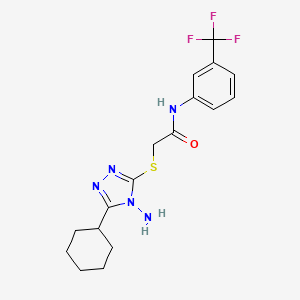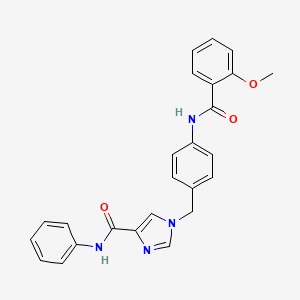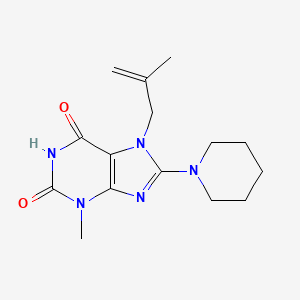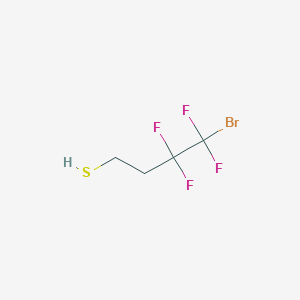
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol is a chemical compound that has been widely used in scientific research. It is a thiol compound that contains four fluorine atoms and one bromine atom. The compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds
Research on halogenated and fluorinated compounds often focuses on synthesizing new chemical entities with potential applications in drug development, material science, and as intermediates in organic synthesis. For instance, the alkylation of triazole thiols with bromoalkanes to create new S-derivatives has shown promise for producing compounds with significant antibacterial activity. This suggests potential for 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol in synthesizing novel antibacterial agents or exploring its interactions with other halogen-containing compounds (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Fluorescent Labeling and Analysis
Bromobimane probes, known for fluorescent labeling of thiols in biochemical and biological systems, highlight another application area. While not directly about this compound, the use of bromobimanes suggests that similarly structured compounds could serve as fluorescent probes or react with thiols for labeling purposes, offering avenues for research in cellular biology and analytical chemistry (Methods in Enzymology, 1995).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the synthesis of fluorinated heterocycles and their use in modifying polymers or creating new materials with unique properties, such as enhanced stability or altered electrical characteristics, is notable. The fluorination of various compounds, including thiophens, suggests that this compound could be utilized in developing novel materials or coatings with specific chemical and physical properties (Journal of The Chemical Society C: Organic, 1971).
NMR Studies and Molecular Probes
The exploration of trifluoromethyl tags in enhancing the resolution of NMR studies illustrates the potential of fluorinated compounds in analytical chemistry. By evaluating the chemical shift sensitivity of various trifluoromethyl probes, researchers can refine techniques for studying protein conformations and interactions, suggesting that compounds like this compound could contribute to advancements in NMR spectroscopy and the development of molecular probes (Journal of Biomolecular NMR, 2015).
Mécanisme D'action
Target of Action
It is known that this compound is widely used in organic synthesis , suggesting that it may interact with a variety of molecular targets.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through covalent bonding, given the presence of a reactive thiol group in its structure .
Biochemical Pathways
As a reagent in organic synthesis, it is likely involved in a variety of chemical reactions and pathways .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility and may require organic solvents for effective delivery .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new covalent bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the reaction environment .
Propriétés
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4S/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOYRGQVSUWLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)
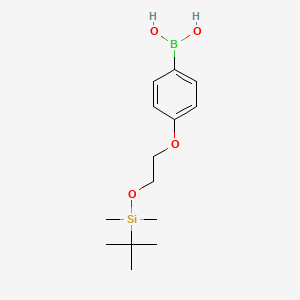
![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)
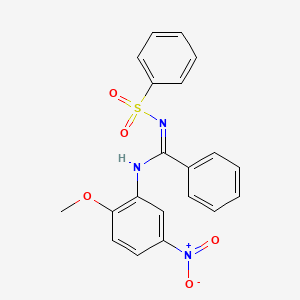


![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)
